Flupyrimin

Vue d'ensemble

Description

Le flupyrimin est un insecticide novateur développé par Meiji Seika Pharma Co., Ltd. Il est reconnu pour ses propriétés biologiques uniques, notamment sa forte puissance contre les ravageurs résistants à l’imidaclopride et sa sécurité supérieure pour les pollinisateurs. Le composé agit comme un antagoniste nicotinique au niveau des récepteurs nicotiniques de l’acétylcholine chez les insectes, ce qui le rend efficace contre une large gamme de ravageurs .

Mécanisme D'action

Le flupyrimin agit comme un antagoniste au niveau des récepteurs nicotiniques de l’acétylcholine chez les insectes. Il se lie à ces récepteurs, bloquant l’action de l’acétylcholine et perturbant la neurotransmission normale. Cela entraîne la paralysie et la mort de l’insecte. Le composé a une forte affinité pour les récepteurs des insectes et une faible affinité pour les récepteurs des mammifères, ce qui le rend sûr pour les organismes non cibles .

Analyse Biochimique

Biochemical Properties

Flupyrimin acts as a nicotinic antagonist in American cockroach neurons . It binds to the multiple high-affinity binding components in the house fly nicotinic acetylcholine (ACh) receptor (nAChR) preparation . One of the this compound receptors is identical to the imidacloprid receptor, and the alternative is an imidacloprid-insensitive subtype .

Cellular Effects

This compound has been found to be effective against major rice pests such as brown plant hopper (BPH) and yellow stem borer (YSB) . It has unique biological properties and residual control, which makes it effective against these pests .

Molecular Mechanism

This compound acts as a nicotinic antagonist, binding to the multiple high-affinity binding components in the house fly nicotinic acetylcholine (ACh) receptor (nAChR) preparation . The structure-activity relationships of this compound analogues in terms of receptor potency were examined, thereby establishing the this compound molecular recognition at the Aplysia californica ACh-binding protein, a suitable structural surrogate of the insect nAChR .

Méthodes De Préparation

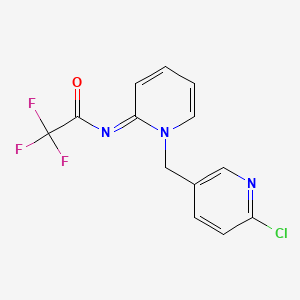

Voies de synthèse et conditions de réaction : La synthèse du flupyrimin commence par l’acylation de la 2-aminopyridine avec du trifluoroacétate d’éthyle en milieu fortement basique, ce qui donne le dérivé nitrure de sodium. Cet amide ionisé est ensuite alkylé avec la 2-chloro-5-(chlorométhyl)pyridine, un bloc de construction néonicotinoïde bien connu, pour produire le this compound .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle, assurant un rendement et une pureté élevés. Le processus implique un contrôle rigoureux des conditions de réaction pour maintenir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le flupyrimin subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier à la substitution nucléophile, en raison de la présence de groupes fonctionnels réactifs

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont souvent utilisés dans les réactions de substitution

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme de produits substitués .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l’étude des interactions des récepteurs nicotiniques de l’acétylcholine et le développement de nouveaux insecticides

Biologie : Étudié pour ses effets sur la physiologie et le comportement des insectes, en particulier en relation avec la lutte antiparasitaire

Médecine : Applications potentielles dans le développement de traitements pour les maladies impliquant les récepteurs nicotiniques de l’acétylcholine

Industrie : Largement utilisé en agriculture pour lutter contre les ravageurs dans les cultures telles que le riz, le blé et les légumes

Applications De Recherche Scientifique

Flupyrimin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying nicotinic acetylcholine receptor interactions and developing new insecticides

Biology: Investigated for its effects on insect physiology and behavior, particularly in relation to pest control

Medicine: Potential applications in developing treatments for diseases involving nicotinic acetylcholine receptors

Industry: Widely used in agriculture for controlling pests in crops such as rice, wheat, and vegetables

Comparaison Avec Des Composés Similaires

Le flupyrimin est unique par rapport aux autres composés similaires en raison de sa forte puissance contre les ravageurs résistants à l’imidaclopride et de sa sécurité supérieure pour les pollinisateurs. Parmi les composés similaires, citons :

Imidaclopride : Un insecticide néonicotinoïde largement utilisé, mais moins efficace contre les ravageurs résistants.

Nitenpyram : Un autre néonicotinoïde ayant une action similaire, mais des propriétés de liaison différentes.

Thiaclopride : Similaire en structure, mais avec des profils de sécurité et une efficacité différents.

Le mécanisme de liaison unique du this compound et sa forte sélectivité pour les récepteurs des insectes en font un outil précieux dans la lutte antiparasitaire .

Propriétés

IUPAC Name |

N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N3O/c14-10-5-4-9(7-18-10)8-20-6-2-1-3-11(20)19-12(21)13(15,16)17/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQKLWKZSFCKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=O)C(F)(F)F)N(C=C1)CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015150, DTXSID401337379 | |

| Record name | N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flupyrimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689566-03-7, 1363400-41-2 | |

| Record name | Flupyrimin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1689566037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flupyrimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPYRIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E43Q9V5U6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

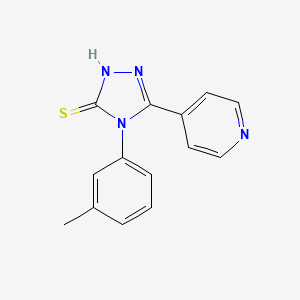

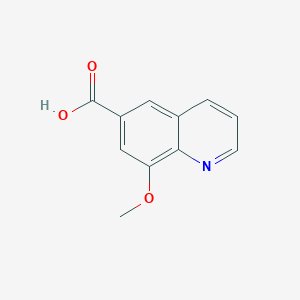

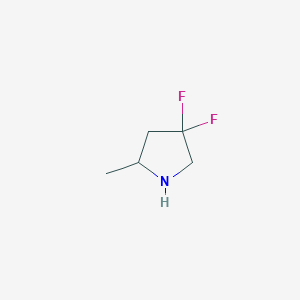

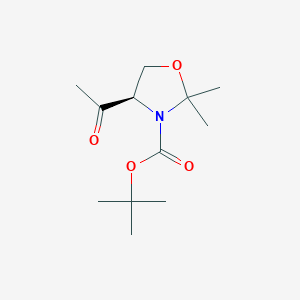

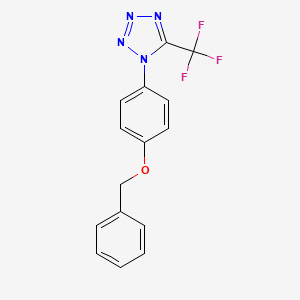

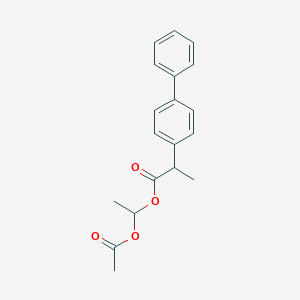

Synthesis routes and methods I

Procedure details

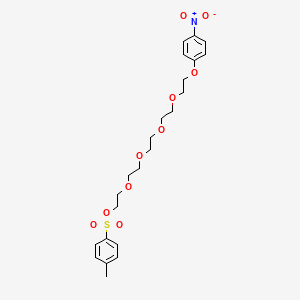

Synthesis routes and methods II

Procedure details

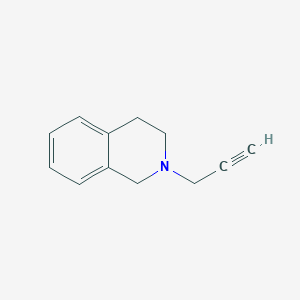

Synthesis routes and methods III

Procedure details

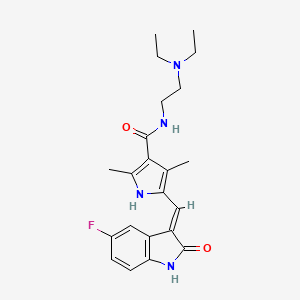

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of flupyrimin?

A: this compound is a novel insecticide that acts as a nicotinic acetylcholine receptor (nAChR) antagonist. [, , , ] Unlike neonicotinoids such as imidacloprid, which bind to the same receptor, this compound exhibits a distinct binding mechanism. [, ] It primarily targets insect nAChRs, demonstrating excellent receptor affinity, and shows low affinity for rat α4β2 nAChRs, contributing to its favorable safety profile in rats. []

Q2: How does the structure of this compound contribute to its insecticidal activity and selectivity?

A: The two key pharmacophores responsible for this compound's insecticidal activity and selectivity are the pyridinylidene and trifluoroacetyl groups. [, ] Studies examining structure-activity relationships have revealed that modifications to these pharmacophores can significantly impact receptor potency. [, ] For example, replacing the amide fragment with a sulfonamide group led to the development of compound 2j, which exhibited good insecticidal activity against Aphis glycines while showing significantly lower acute oral and contact toxicity to Apis mellifera (honeybees). [] This suggests that the trifluoroacetyl group plays a crucial role in this compound's interaction with the insect nAChR. Further investigations using recombinant hybrid nAChRs have provided evidence that a fluorine atom within the trifluoroacetyl group directly interacts with amino acid residues on the β subunit of the receptor, contributing to its unique binding mechanism and selectivity. []

Q3: What are the environmental impacts of this compound?

A: this compound exhibits superior safety towards pollinators compared to other neonicotinoid insecticides. [, ] Compound 2j, a this compound analog, displayed significantly lower toxicity to honeybees (Apis mellifera) while maintaining effective insecticidal activity. [] This reduced bee toxicity is attributed to the absence of a hydrogen bond formation between the sulfonamide group of 2j and Arg173 of the β subunit in the honeybee nAChR. [] Despite its reduced toxicity to pollinators, it's still essential to evaluate this compound's long-term effects on other non-target organisms and its persistence in the environment to ensure its sustainable use.

Q4: What analytical techniques are employed to study this compound?

A: Various analytical techniques are used to characterize and quantify this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides structural information about the compound. [, ] High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule and confirm its molecular formula. [, ] Computational chemistry tools like density functional theory (DFT) analysis and molecular docking simulations are also utilized to study the interaction of this compound and its analogs with their target receptors, providing insights into their binding modes and supporting structure-activity relationship studies. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.